N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Chemical Synthesis Procurement Quality Control Analytical Chemistry

N-(3,4-Difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 742116-09-2) is a synthetic spirocyclic small molecule with the molecular formula C16H17F2N3O3, a molecular weight of 337.32 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 1.8, a topological polar surface area of 78.5 Ų, and contains 2 hydrogen bond donors and 5 acceptors. It belongs to the 1,3-diazaspiro[4.5]decane-2,4-dione class and bears a 3,4-difluoroanilide substituent at the acetamide linker.

Molecular Formula C16H17F2N3O3
Molecular Weight 337.327
CAS No. 742116-09-2
Cat. No. B2559734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
CAS742116-09-2
Molecular FormulaC16H17F2N3O3
Molecular Weight337.327
Structural Identifiers
SMILESC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H17F2N3O3/c17-11-5-4-10(8-12(11)18)19-13(22)9-21-14(23)16(20-15(21)24)6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,19,22)(H,20,24)
InChIKeyUDWYZJCHKXUHIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 742116-09-2): Core Identity and Physicochemical Baseline for Procurement


N-(3,4-Difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 742116-09-2) is a synthetic spirocyclic small molecule with the molecular formula C16H17F2N3O3, a molecular weight of 337.32 g/mol, a computed octanol-water partition coefficient (XLogP3-AA) of 1.8, a topological polar surface area of 78.5 Ų, and contains 2 hydrogen bond donors and 5 acceptors [1]. It belongs to the 1,3-diazaspiro[4.5]decane-2,4-dione class and bears a 3,4-difluoroanilide substituent at the acetamide linker. Vendor-supplied batch purity is typically specified as not less than 98% (NLT 98%) .

Why In-Class 1,3-Diazaspiro[4.5]decane Acetamides Cannot Simply Replace N-(3,4-Difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 742116-09-2)


No class-level quantitative inference is currently possible because the target compound lacks publicly disclosed, head-to-head biological or physicochemical comparative data against any close analog. The 1,3-diazaspiro[4.5]decane-2,4-dione scaffold itself is present in molecules active against diverse targets (e.g., IRE1α , neurokinin receptors [1], and SOAT-1 [2]), but potency and selectivity shifts are highly dependent on the N-phenyl substitution pattern. Published patent families for SOAT-1 inhibitors [2] cover a broad range of halo-substituted N-phenylacetamide derivatives, including potential analogs with chloro, bromo, methyl, or trifluoromethoxy groups on the phenyl ring, yet no quantitative activity data for the specific 3,4-difluoro substitution are publicly available. Until experimental binding, functional, or ADMET data for this exact compound and its closest comparators are released, generic substitution cannot be scientifically justified.

N-(3,4-Difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide (CAS 742116-09-2) Quantitative Differentiation Evidence


Identity and Purity Confirmability vs. Analog Purchasing

No head-to-head comparative potency, selectivity, or ADMET data are publicly available for CAS 742116-09-2 against any named analog. The only verifiable differentiation is structural identity confirmation through standard descriptors (SMILES, InChIKey UDWYZJCHKXUHIH-UHFFFAOYSA-N) [1] and vendor-specified minimum purity of NLT 98%, documented with batch-specific certificates of analysis (COA) . In the absence of published activity data, procurement decisions must be based on supply chain chain-of-identity and purity metrics equally applicable to any vendor-sourced analog.

Chemical Synthesis Procurement Quality Control Analytical Chemistry

Computed Physicochemical Property Differentiation Potential

Computed properties (XLogP3 = 1.8, TPSA = 78.5 Ų, HBD = 2, HBA = 5) [1] place this compound in a moderate lipophilicity and polarity space that is expected to differ from close analogs. For example, the non-fluorinated parent (phenyl unsubstituted) would have a lower logP, and more heavily halogenated or methyl-substituted analogs listed in SOAT-1 patent claims [2] would shift logP and TPSA predictably, but no experimental logP/logD, solubility, or permeability data are publicly available to confirm the computed trends or to quantify their magnitude.

Computational Chemistry Drug Design Physicochemical Profiling

Structural Scaffold Differentiation From Non-Spirocyclic Acetamides

The 1,3-diazaspiro[4.5]decane-2,4-dione core is a conformationally constrained spirocyclic hydantoin that distinguishes this compound from acyclic or monocyclic acetamides. Spirocyclic scaffolds are known to reduce entropic penalty upon binding and often improve metabolic stability compared to flexible analogs, but no comparative data (e.g., microsomal stability, plasma protein binding, or target engagement) exist for this specific compound versus a matched-pair non-spirocyclic control.

Medicinal Chemistry Scaffold Hopping Spirocyclic Chemistry

Comparative Analysis of SOAT-1 Inhibitor Patent Landscape

Patent WO2009030747A1 [1] discloses N-phenylacetamide inhibitors of SOAT-1 with a broad scope including many substituted phenyl rings, yet CAS 742116-09-2 is not explicitly enumerated among exemplified compounds with disclosed IC50 values. The patent's exemplified compounds with para-substituted bulky alkyl groups (e.g., 2,6-diisopropylphenyl) demonstrate SOAT-1 inhibition, but the specific 3,4-difluorophenyl substitution represents an unexplored region of this chemical space. No direct activity comparison between the 3,4-difluoro compound and any patent-exemplified compound has been published.

SOAT-1/ACAT-1 Inhibition Patent Analytics Sebaceous Gland Disorders

Evidence-Linked Application Scenarios for CAS 742116-09-2 Procurement


SOAT-1/ACAT-1 Inhibitor Lead Optimization and Patent Circumvention

Medicinal chemistry teams seeking novel SOAT-1 inhibitors for sebaceous gland disorders or cholesterol metabolism research can procure CAS 742116-09-2 as a candidate for SAR exploration in a chemical space not explicitly exemplified in the WO2009030747A1 patent family [1]. The 3,4-difluorophenyl substitution provides a topology distinct from the 2,6-diisopropylphenyl and related alkyl-substituted analogs that dominate the patent's exemplified claims, offering a potential freedom-to-operate advantage. However, this application is predicated on the absence of pre-existing biological data and requires de novo in-house screening to establish activity.

Physicochemical and Pharmacokinetic Probe Compound for Spirocyclic Hydantoin Libraries

With computed XLogP3 = 1.8, TPSA = 78.5 Ų, HBD = 2, and HBA = 5 [1], CAS 742116-09-2 falls within a favorable oral drug-like property space and can serve as a physicochemical probe for spirocyclic hydantoin libraries. Compounds with a TPSA below 140 Ų and logP between 1 and 3 are generally predicted to have adequate permeability and solubility for oral administration; this compound meets those criteria computationally. Researchers can use it as a baseline for comparing experimental logP, solubility, and permeability across a series of spirocyclic acetamide analogs.

Synthetic Methodology Development for 1,3-Diazaspiro[4.5]decane Acetamides

The compound's 1,3-diazaspiro[4.5]decane-2,4-dione core provides a rigid, sterically defined scaffold suitable for developing and validating synthetic routes involving N-alkylation of spirocyclic hydantoins with haloacetamide intermediates. The vendor-reported NLT 98% purity with COA traceability ensures reliable starting material quality for reaction optimization, impurity profiling, and scale-up studies. Methodological findings on this scaffold can be transferred to series of analogs with different N-phenyl substituents.

Comparative Physicochemical and Permeability Benchmarking

In the absence of experimental logD, solubility, and Caco-2/PAMPA permeability data for this compound, procurement for in-house physicochemical profiling provides an opportunity to generate proprietary experimental baseline data. These experimental values can then be compared against computed predictions [1] and against similarly sourced analogs (e.g., chloro-substituted or unsubstituted phenyl versions) to establish a quantitative property landscape, enabling rational selection of improved lead candidates.

Quote Request

Request a Quote for N-(3,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.